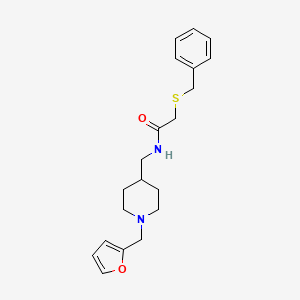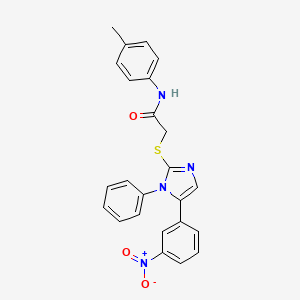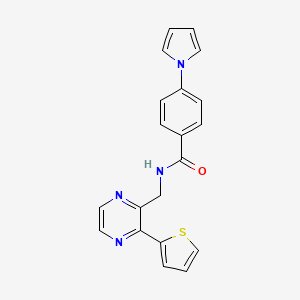![molecular formula C18H19N3O4 B2683336 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde CAS No. 851271-45-9](/img/structure/B2683336.png)
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde” is a derivative of piperazine, which is a class of organic compounds with a wide range of biological activity . It is an intermediate for the synthesis of Itraconazole , an antifungal medication .
Synthesis Analysis
The synthesis of similar compounds involves co-crystallization with aromatic acids . The product is typically purified by crystallization from ethanol and characterized by NMR and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography . These studies reveal complex sheets formed by hydrogen bonding within the crystal lattice .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, “1-(4-Aminophenyl)-4-(4-Methoxyphenyl)piperazine” has a melting point of 186 °C .科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives using various ester ethoxycarbonylhydrazones and primary amines, including the employment of 4-methoxybenzaldehyde. This synthesis led to compounds that were screened for their antimicrobial activities, with some exhibiting good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structure and Cyclization Reaction Mechanism
Another research by Zhang et al. (2015) reported the synthesis of 3-(4′-nitrophenyl)iminocoumarin through a cyclization reaction, involving piperidine or piperazine as catalysts. The study also delved into the crystal structure and proposed reaction mechanisms based on theoretical calculations, highlighting the potential use of the synthesized compound in developing solar cell materials (Zhang, Li, Cao, Song, & Kong, 2015).
Potential Precursors to DNA Intercalators
Tsoungas and Searcey (2001) described the conversion of 2-nitro-5-methoxybenzaldehyde into amines, leading to compounds that could act as precursors to DNA intercalators. This research underscores the importance of such compounds in the development of pharmaceuticals and their role in medical research (Tsoungas & Searcey, 2001).
Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones
Research by Dean, Varma, and Varma (1983) explored the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, employing ethanamines and derivatives of 2-hydroxybenzaldehyde. This synthesis process, involving piperazine among other bases, highlights the compound's utility in organic synthesis and potential applications in developing therapeutic agents (Dean, Varma, & Varma, 1983).
Anti-inflammatory and Analgesic Activities
Jang, Lee, and Kim (2010) investigated the anti-inflammatory and analgesic activities of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, derived from the roots of Gastrodia elata Bl. The study highlighted the compound's significant potential in treating inflammation and pain, offering insights into its therapeutic applications (Jang, Lee, & Kim, 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-16-5-3-15(4-6-16)19-8-10-20(11-9-19)17-7-2-14(13-22)12-18(17)21(23)24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIZJGYFMAEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2683255.png)
![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)

![N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B2683259.png)




![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)
![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2683271.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)